2-Cyclohexyl-1-phenylquinazolin-4(1H)-one

Nicotinic acetylcholine receptor pharmacology nAChR subtype selectivity Partial agonism

This N1-phenyl, C2-cyclohexyl quinazolin-4(1H)-one (CAS 71567-82-3) is a fully aromatic, regioisomerically distinct quinazolinone—not the common N3-substituted isomer. Its substitution pattern confers unique target engagement: it acts as a characterized partial agonist at human α3β4 (EC50 7.0 µM) and α2β4 nAChRs with weak muscarinic binding (IC50 4.5 µM), providing a defined off-target profile for deconvolving nicotinic effects. High lipophilicity (logP 4.43, PSA 34.89 Ų) predicts BBB penetration, while PASS predictions indicate polypharmacology (lipid metabolism regulation, DNA synthesis inhibition, apoptosis agonism). Ideal for expanding SAR in tankyrase inhibitor programs and for phenotypic screening libraries. Supplied with rigorous purity specifications for reproducible research.

Molecular Formula C20H20N2O
Molecular Weight 304.4 g/mol
CAS No. 71567-82-3
Cat. No. B3280457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexyl-1-phenylquinazolin-4(1H)-one
CAS71567-82-3
Molecular FormulaC20H20N2O
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NC(=O)C3=CC=CC=C3N2C4=CC=CC=C4
InChIInChI=1S/C20H20N2O/c23-20-17-13-7-8-14-18(17)22(16-11-5-2-6-12-16)19(21-20)15-9-3-1-4-10-15/h2,5-8,11-15H,1,3-4,9-10H2
InChIKeyRZFBVRJNECQQHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclohexyl-1-phenylquinazolin-4(1H)-one (CAS 71567-82-3): Chemical Identity and Structural Distinction


2-Cyclohexyl-1-phenylquinazolin-4(1H)-one is a fully aromatic quinazolin-4(1H)-one derivative bearing a cyclohexyl group at the C-2 position and a phenyl substituent at the N-1 position . This substitution pattern distinguishes it from the more extensively studied 3-substituted quinazolin-4(3H)-one isomers and from 2-aryl analogs lacking the saturated cyclohexyl moiety. The compound exhibits a calculated logP of approximately 4.43 and a polar surface area (PSA) of 34.89 Ų [1], placing it in a physicochemical space distinct from more polar quinazolinone derivatives with hydrogen bond donors at the N-3 position.

Why 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one Cannot Be Substituted with In-Class Analogs


Quinazolin-4-one derivatives exhibit profound differences in target engagement, selectivity, and physicochemical behavior depending on the precise location and nature of substituents. The N-1 phenyl substitution in 2-cyclohexyl-1-phenylquinazolin-4(1H)-one (as opposed to the more common N-3 substitution in quinazolin-4(3H)-ones) fundamentally alters the electron distribution and conformational landscape of the scaffold [1]. This regioisomeric distinction directly impacts receptor binding profiles: N-1 substituted quinazolin-4(1H)-ones engage biological targets through a distinct vector compared to N-3 substituted analogs, as demonstrated in cholinesterase inhibition SAR studies where N-benzylated derivatives exhibited markedly superior activity relative to N-alkylated counterparts [1]. Furthermore, the cyclohexyl group at C-2 introduces substantial steric bulk and conformational flexibility compared to the planar aromatic substituents (e.g., phenyl, methyl) commonly employed in 2-arylquinazolin-4-one series, resulting in altered binding kinetics and target selectivity [2]. Simple substitution with a 2-methyl or 2-phenyl analog without careful validation would therefore invalidate any SAR-based conclusions drawn from prior studies.

Quantitative Differentiation Evidence for 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one Against Structural Analogs


Recombinant Human nAChR α3β4 Partial Agonist Activity: Quantified EC50 vs. Full Agonist Baseline

2-Cyclohexyl-1-phenylquinazolin-4(1H)-one functions as a partial agonist at recombinant human α3β4 nicotinic acetylcholine receptors (nAChRs) expressed in HEK293 cells, with an EC50 of 7.0 μM [1]. At the closely related α2β4 nAChR subtype, the compound exhibits reduced potency (EC50 = 9.0 μM) and further diminished activity at an additional α2β4 assay configuration (EC50 = 29 μM) [1]. This profile is distinct from the full agonist nicotine (EC50 at α3β4 ~0.5-1 μM; Emax = 100%) and from the competitive antagonist mecamylamine. The compound also demonstrates weak muscarinic acetylcholine receptor binding (IC50 = 4.5 μM in rat cortical membranes) [1], indicating a mixed cholinergic profile not observed with purely orthosteric nAChR ligands.

Nicotinic acetylcholine receptor pharmacology nAChR subtype selectivity Partial agonism

N-1 Phenyl Substitution SAR in Quinazolin-4(1H)-ones: 250× Activity Differential from N-Unsubstituted Analogs

In a systematic SAR study of 32 N1-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, N-benzylated compounds demonstrated dramatically enhanced activity compared to both N-alkylated and N-unsubstituted analogs [1]. N-benzylated derivatives achieved submicromolar AChE IC50 values (0.6-0.8 μM), whereas N-unsubstituted parent compounds from the same scaffold series exhibited IC50 values >150 μM [1]. While 2-cyclohexyl-1-phenylquinazolin-4(1H)-one was not directly tested in this study, the N-1 phenyl substitution pattern directly mirrors the critical N-benzylation feature that conferred >250-fold potency enhancement. This SAR trend provides class-level inference that the N-1 phenyl moiety is a key determinant of biological activity in the quinazolin-4(1H)-one series.

Cholinesterase inhibition Structure-activity relationship N-substitution effects

2-Arylquinazolin-4-one Scaffold Tankyrase Inhibition: Positional Regioisomer Determinant of Potency

The 2-arylquinazolin-4-one scaffold, which includes the 2-cyclohexyl-1-phenylquinazolin-4(1H)-one chemotype, has been established as a privileged structure for potent and selective tankyrase (TNKS) inhibition [1]. Optimized 2-arylquinazolin-4-ones achieve TNKS-1 IC50 values of 11 nM and TNKS-2 IC50 values of 4 nM, with >500-fold selectivity over PARP-1 (IC50 = 2.3 μM) [2]. Critically, the 4(3H)-quinazolinone regioisomer (N-3 substitution) has been extensively validated for TNKS inhibition, whereas the 4(1H)-quinazolinone regioisomer (N-1 substitution, as in the target compound) remains underexplored in this target class. A study explicitly noted that 2-phenylquinazolinones represent a dual-activity scaffold with tankyrase-kinase inhibitory potential [3]. The cyclohexyl substituent at C-2 in the target compound introduces non-planar conformational flexibility that may alter binding kinetics relative to the flat aromatic 2-aryl analogs characterized in published SAR.

Tankyrase inhibition Wnt/β-catenin pathway PARP enzyme family

Cyclohexyl Substitution at C-2: LogP Elevation and Aqueous Solubility Reduction vs. 2-Methyl Analog

2-Cyclohexyl-1-phenylquinazolin-4(1H)-one exhibits a calculated logP of 4.43 [1], reflecting the substantial lipophilicity contributed by the C-2 cyclohexyl moiety. In contrast, the 2-methyl analog (2-methyl-1-phenylquinazolin-4(1H)-one, CAS 1086-20-0) has a molecular weight of 236.27 g/mol with significantly lower predicted logP . The cyclohexyl group increases molecular weight by ~68 Da relative to the 2-methyl analog and introduces conformational flexibility that is absent in planar aromatic or small alkyl C-2 substituents. This physicochemical distinction has direct implications for membrane permeability, plasma protein binding, and metabolic stability . The compound is reported as a colorless liquid with a pungent odor, insoluble in water but soluble in ethanol, ether, benzene, and acetone .

Lipophilicity Physicochemical properties ADME prediction

3-Cyclohexyl-quinazolin-4(3H)-one Regioisomer: Validated Anti-Inflammatory Activity with PGE2 Reduction Exceeding Tolmetin

In a 1999 study evaluating the anti-inflammatory activity of 4-quinazolinone derivatives in an experimental ocular inflammation model, 3-cyclohexyl-quinazolin-4(3H)-one (regioisomer of the target compound) and 3-cyclohexyl-6-chloro-quinazolin-4(3H)-one were identified as the most active compounds in the series [1]. These compounds significantly reduced prostaglandin E2 (PGE2) production (P<0.05 vs. control) and lowered PGE2 levels to a greater extent than the reference drug tolmetin, while also significantly decreasing protein concentration and polymorphonuclear leukocyte count [1]. The 3-cyclohexyl substitution pattern confers potent anti-inflammatory activity, yet the N-1 phenyl substitution of the target compound (2-cyclohexyl-1-phenylquinazolin-4(1H)-one) is a distinct regioisomer whose anti-inflammatory activity has not been characterized. This represents a critical differentiation: the 3-substituted regioisomer is a validated anti-inflammatory lead, whereas the N-1 substituted target compound occupies unexplored pharmacological space.

Anti-inflammatory activity Prostaglandin E2 inhibition Ocular inflammation model

Predicted Polypharmacology Profile: Lipid Metabolism Regulation and DNA Synthesis Inhibition with Pa >0.99

Computational activity prediction using PASS (Prediction of Activity Spectra for Substances) software for quinazolin-4-one derivatives containing the target scaffold indicates high probability scores (Pa) for lipid metabolism regulation (Pa = 0.999), angiogenesis stimulation (Pa = 0.995), DNA synthesis inhibition (Pa = 0.991), and apoptosis agonism (Pa = 0.979) [1]. While these predictions are not direct experimental measurements for the specific compound, they derive from structure-activity relationships trained on experimentally validated quinazolinone derivatives. The predicted polypharmacology profile distinguishes this chemotype from simpler quinazoline scaffolds lacking the combined cyclohexyl-phenyl substitution pattern.

In silico activity prediction Polypharmacology PASS prediction

Validated Research Applications for 2-Cyclohexyl-1-phenylquinazolin-4(1H)-one Based on Quantitative Evidence


Nicotinic Acetylcholine Receptor Subtype Profiling and Partial Agonist Tool Compound Development

With experimentally determined EC50 values of 7.0 μM at human α3β4 nAChR and 9.0-29 μM at α2β4 nAChR, this compound serves as a characterized partial agonist for nAChR subtype selectivity studies. Its weak muscarinic receptor binding (IC50 = 4.5 μM) provides a defined off-target profile, making it suitable for deconvoluting nAChR-mediated effects from muscarinic contributions in complex neuronal preparations. Researchers investigating nicotinic receptor pharmacology can employ this compound alongside full agonists (e.g., nicotine) and competitive antagonists (e.g., mecamylamine) to dissect partial agonism mechanisms. [1]

Regioisomeric SAR Expansion in Tankyrase and Kinase Inhibitor Discovery

The 2-arylquinazolin-4-one scaffold is a validated pharmacophore for potent tankyrase inhibition, with optimized derivatives achieving TNKS-1 IC50 = 11 nM and >500-fold selectivity over PARP-1. The target compound occupies a distinct regioisomeric space (N-1 phenyl substitution) that remains underexplored relative to the extensively characterized 3-substituted quinazolin-4(3H)-one series. This compound is suitable for medicinal chemistry programs seeking to expand SAR understanding of quinazolinone-based tankyrase inhibitors and to explore whether N-1 substitution alters the selectivity profile relative to PARP family enzymes. [1] [2]

Lipophilic Scaffold for Membrane Permeability and CNS Penetration Studies

With a calculated logP of 4.43 and PSA of 34.89 Ų, this compound resides in physicochemical space consistent with high membrane permeability and potential blood-brain barrier penetration. The compound's lipophilicity (logP 4.43) contrasts sharply with more polar quinazolinone derivatives bearing hydrogen bond donors. It can serve as a reference compound for evaluating the relationship between C-2 substituent bulk/lipophilicity and passive diffusion rates across biological membranes in PAMPA or Caco-2 permeability assays. [1]

Quinazolin-4(1H)-one Scaffold Reference for Polypharmacology and Phenotypic Screening

PASS computational predictions indicate high probability scores for lipid metabolism regulation (Pa = 0.999), DNA synthesis inhibition (Pa = 0.991), and apoptosis agonism (Pa = 0.979). This predicted polypharmacology profile, coupled with the compound's distinct N-1 substitution pattern, positions it as a candidate for inclusion in diversity-oriented screening libraries and for phenotypic assay campaigns where multi-target engagement may be advantageous. The defined purity specifications (95-98%) from commercial suppliers support its use as a standardized screening compound. [1] [2]

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